2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE
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Overview
Description
2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromo-nitro-pyrazole moiety and a cyano-tetrahydrobenzothienyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the bromo-nitro-pyrazole ring, which can be achieved through the bromination and nitration of a pyrazole precursor. This is followed by the acylation of the pyrazole ring with an appropriate acylating agent to introduce the acetamide group.
The subsequent steps involve the synthesis of the tetrahydrobenzothienyl moiety, which is then coupled with the acetamide intermediate under specific reaction conditions, such as the use of a base and a suitable solvent. The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The cyano group can participate in nucleophilic addition reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromo group can lead to various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in redox reactions, while the bromo group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-nitro-1H-pyrazol-1-yl)benzene
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a bromo-nitro-pyrazole and a cyano-tetrahydrobenzothienyl moiety makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H20BrN5O3S |
---|---|
Molecular Weight |
466.4g/mol |
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C18H20BrN5O3S/c1-18(2,3)10-4-5-11-12(7-20)17(28-14(11)6-10)21-15(25)9-23-8-13(19)16(22-23)24(26)27/h8,10H,4-6,9H2,1-3H3,(H,21,25) |
InChI Key |
PSULHDLLYNBUFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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